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Compound of Interest

Compound Name: 2,4-Dimethoxy-1,3,5-triazine

Cat. No.: B185806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
dimethoxy-1,3,5-triazine. Due to the limited availability of direct experimental spectra for 2,4-
dimethoxy-1,3,5-triazine, this document presents a detailed analysis based on closely related

and structurally similar compounds: 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2-hydrazino-4,6-

dimethoxy-1,3,5-triazine. This approach allows for a robust estimation of the spectroscopic

properties of the target molecule. The guide includes tabulated summaries of nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental

protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for derivatives of 2,4-dimethoxy-
1,3,5-triazine. These values provide a strong indication of the expected spectral characteristics

of the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent
Chemical Shift
(δ) ppm

Multiplicity Assignment

2-chloro-4,6-

dimethoxy-1,3,5-

triazine

CDCl₃ 3.98 s 2 x OCH₃

2-hydrazino-4,6-

dimethoxy-1,3,5-

triazine

D₂O-TFA 3.89 s 2 x OCH₃

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent
Chemical Shift (δ)
ppm

Assignment

2-chloro-4,6-

dimethoxy-1,3,5-

triazine

CDCl₃ 170.2, 167.8 C=N (triazine ring)

54.6 OCH₃

2-hydrazino-4,6-

dimethoxy-1,3,5-

triazine

D₂O-TFA 163.8, 162.5 C=N (triazine ring)

66.1, 65.9 OCH₃

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for 2-chloro-4,6-dimethoxy-1,3,5-triazine
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Wavenumber (cm⁻¹) Assignment

1562 Aromatic stretching (triazine ring)

1460 C=N stretching

1300 C-O stretching

818 C-N stretching

558 C-H out-of-plane bending

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2,4-dimethoxy-1,3,5-triazine[1]

Adduct Predicted m/z

[M+H]⁺ 142.06111

[M+Na]⁺ 164.04305

[M-H]⁻ 140.04655

[M]⁺ 141.05328

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy
A sample of the triazine derivative (typically 5-20 mg) is dissolved in a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a

spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in

parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00

ppm. For ¹³C NMR, a proton-decoupled single-pulse experiment is commonly used.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b185806?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10206601/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For

solid samples, the KBr pellet method is common. A small amount of the finely ground sample

(1-2 mg) is mixed with dry potassium bromide (100-200 mg) and pressed into a thin,

transparent pellet. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the solid sample is

placed directly on the ATR crystal.

Mass Spectrometry
Mass spectra can be obtained using various ionization techniques. For volatile and thermally

stable compounds like triazine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS)

with electron ionization (EI) is a suitable method. The sample is introduced into the GC, which

separates it from any impurities, and then enters the mass spectrometer. For less volatile or

thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with

electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be

employed. High-resolution mass spectrometry (HRMS) is used to determine the exact mass

and elemental composition.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 2,4-dimethoxy-1,3,5-triazine.
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dimethoxy-1,3,5-triazine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185806#spectroscopic-data-nmr-ir-ms-of-2-4-
dimethoxy-1-3-5-triazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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